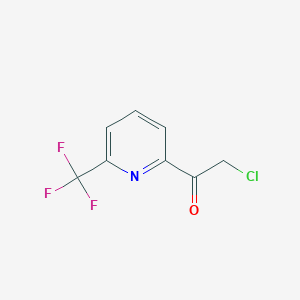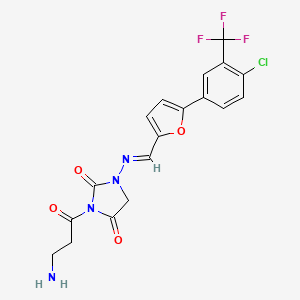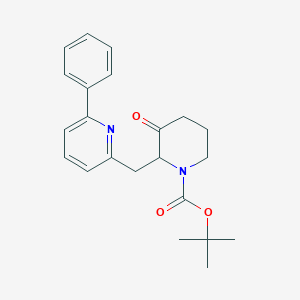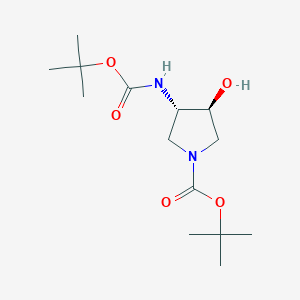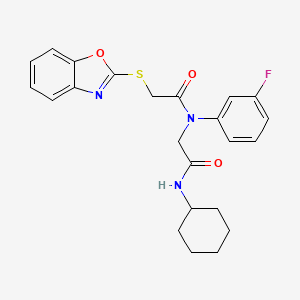
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is a complex organic compound that features a benzooxazole ring, a cyclohexylcarbamoylmethyl group, and a fluoro-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzooxazole ring followed by the introduction of the sulfanyl group. The cyclohexylcarbamoylmethyl and fluoro-phenyl groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzooxazole ring and the fluoro-phenyl group can play crucial roles in binding to these targets, while the cyclohexylcarbamoylmethyl group may influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluoro-phenyl)-benzooxazol-5-ylamine
- 4-Fluoro-benzoic acid 4-(benzooxazol-2-ylsulfanyl)-but-2-ynyl ester
Uniqueness
2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzooxazole ring, the sulfanyl group, and the fluoro-phenyl group makes it distinct from other similar compounds, potentially leading to unique applications and activities.
Propriétés
Formule moléculaire |
C23H24FN3O3S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-fluoroanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-16-7-6-10-18(13-16)27(14-21(28)25-17-8-2-1-3-9-17)22(29)15-31-23-26-19-11-4-5-12-20(19)30-23/h4-7,10-13,17H,1-3,8-9,14-15H2,(H,25,28) |
Clé InChI |
DCGBWGOOLFEARR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


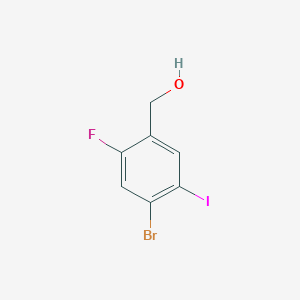

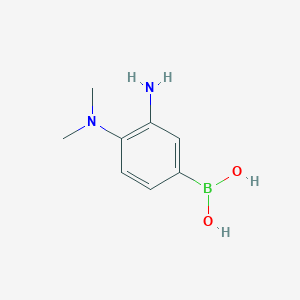
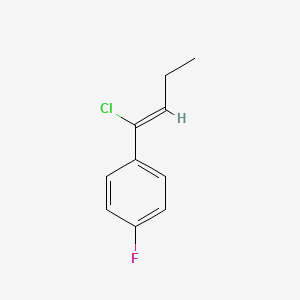
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
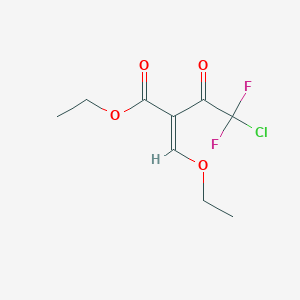
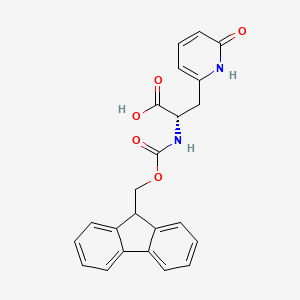
![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
